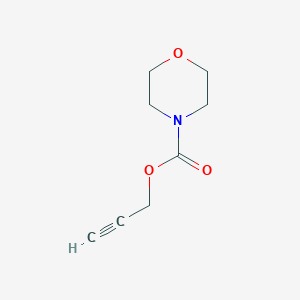
4-Morpholinecarboxylic acid, 2-propynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboxylic acid, 2-propynyl ester is a chemical compound with the molecular formula C8H11NO3 It is an ester derivative of morpholinecarboxylic acid and is characterized by the presence of a propynyl group attached to the ester functionality
Métodos De Preparación
The synthesis of 4-Morpholinecarboxylic acid, 2-propynyl ester typically involves the esterification of morpholinecarboxylic acid with propargyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Esterification Reaction: Morpholinecarboxylic acid is reacted with propargyl alcohol in the presence of a strong acid catalyst. The reaction mixture is heated to facilitate the esterification process.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure ester.
Industrial production methods may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time.
Análisis De Reacciones Químicas
4-Morpholinecarboxylic acid, 2-propynyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield morpholinecarboxylic acid and propargyl alcohol.
Oxidation: The propynyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate).
Aplicaciones Científicas De Investigación
4-Morpholinecarboxylic acid, 2-propynyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboxylic acid, 2-propynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release morpholinecarboxylic acid and propargyl alcohol, which may interact with biological pathways. The propynyl group can participate in oxidation reactions, leading to the formation of reactive intermediates that can affect cellular processes.
Comparación Con Compuestos Similares
4-Morpholinecarboxylic acid, 2-propynyl ester can be compared with other ester derivatives of morpholinecarboxylic acid, such as:
4-Morpholinecarboxylic acid, 2-propenyl ester: This compound has a propenyl group instead of a propynyl group, leading to different reactivity and applications.
4-Morpholinecarboxylic acid, ethyl ester: The ethyl ester derivative has different physical and chemical properties due to the presence of an ethyl group.
Propiedades
Número CAS |
114406-39-2 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
prop-2-ynyl morpholine-4-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-2-5-12-8(10)9-3-6-11-7-4-9/h1H,3-7H2 |
Clave InChI |
WGSVDRBRDMYCKX-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


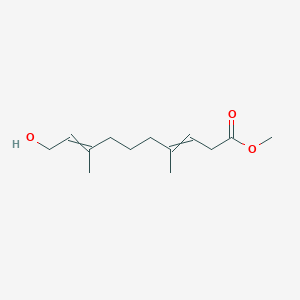
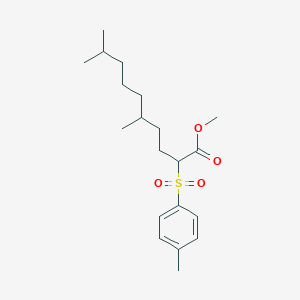

![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
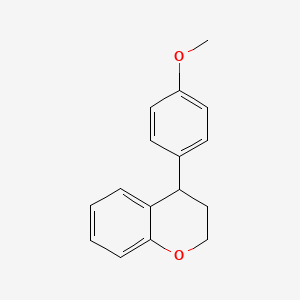
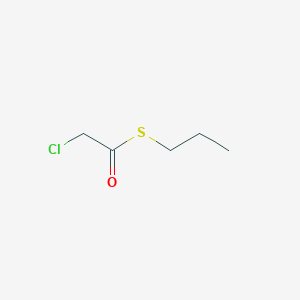
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
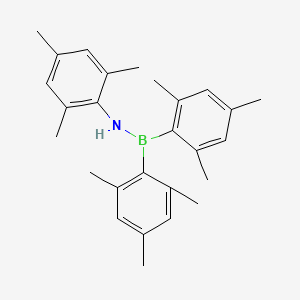
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
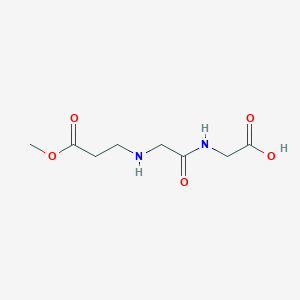
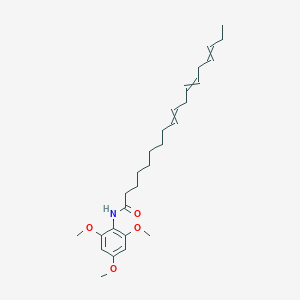
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
